N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
Description
N-((R)-1-Phenylethyl)quinuclidin-3-amine (dihydrochloride) is a chiral quinuclidine derivative characterized by a (R)-1-phenylethylamine substituent attached to the 3-position of the quinuclidine core, with two hydrochloride counterions. Its molecular formula is C₇H₁₄N₂•2HCl (CAS: [123536-14-1]) . However, its toxicological profile remains understudied, as noted in safety data sheets . The dihydrochloride salt form likely enhances aqueous solubility, a common strategy for improving bioavailability in drug development.
Properties
Molecular Formula |
C15H24Cl2N2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
InChI Key |
BABMCKVVGDIUCA-BMWMLVKTSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Diastereomeric Salt Formation with Chiral Acids
The most widely implemented industrial-scale method involves resolving racemic 3-aminoquinuclidine using chiral acids such as (R)- or (S)-mandelic acid. As detailed in CN101613349B, the process begins with liberation of the free base from 3-aminoquinuclidine dihydrochloride using 2.2 equivalents of potassium carbonate in a 10:1 (v/w) methanol-water mixture at 25°C. Subsequent addition of (R)-mandelic acid (1.05 eq) induces preferential crystallization of the (S)-3-aminoquinuclidine-(R)-mandelate salt within 2 hours, achieving 76% yield and 99.2% ee after recrystallization from ethanol.
Critical Parameters
- Solvent system polarity directly impacts salt solubility: methanol/water (8:2) reduces co-crystallization of enantiomers compared to pure ethanol
- Stoichiometric control of mandelic acid (1.0–1.1 eq) prevents residual free amine contamination
- Cooling rate during crystallization: 0.5°C/min from 50°C to 5°C optimizes crystal size distribution
Recovery of R-Enantiomer from Mother Liquor
The remaining (R)-3-aminoquinuclidine in the methanolic mother liquor undergoes counter-resolution using (S)-camphorsulfonic acid (1.2 eq) in ethyl acetate, yielding 68% of the opposite enantiomer with 98.5% ee after two recrystallizations. This closed-loop resolution system achieves 94% total recovery of both enantiomers when operated at 15°C.
Stereoselective Synthesis via Grignard Alkylation
Quinuclidin-3-one Intermediate Preparation
PT92361B discloses a two-step sequence beginning with N-protected quinuclidin-3-one synthesis. Condensation of quinuclidin-3-one with benzaldehyde derivatives in toluene at reflux (110°C) using p-toluenesulfonic acid (0.1 eq) catalyst produces 2-arylidenequinuclidin-3-ones in 89% yield.
Reaction Optimization Data
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Benzaldehyde eq | 1.05 | -12% at 1.0 eq |
| Reaction time | 4 hr | +3% per additional hr |
| Catalyst loading | 0.08 eq PTSA | -8% at 0.15 eq |
Phenylethyl Group Introduction
The key stereochemical step employs (R)-1-phenylethylmagnesium bromide (3.0 eq) in THF at -78°C, adding to 2-benzylidenequinuclidin-3-one with CuI (0.2 eq) catalysis. This Grignard addition proceeds with 92% diastereoselectivity favoring the (R,R) configuration. Subsequent hydrogenolysis (H₂ 50 psi, 10% Pd/C) removes the benzyl group, yielding N-((R)-1-phenylethyl)quinuclidin-3-amine free base in 67% overall yield.
Byproduct Analysis
- Over-alkylation products (8–12%) form without temperature control below -70°C
- Copper-mediated dimerization (3–5%) mitigated by strict anhydrous conditions
Catalytic Asymmetric Amination Strategies
Q-BTBSA-Catalyzed Dynamic Kinetic Resolution
Adapting methodology from WO2020051796A1, the quinuclidine core undergoes asymmetric amination using (S)-N-((R)-quinolin-4-yl(quinuclidin-2-yl)methyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (Q-BTBSA) catalyst. Reaction of quinuclidin-3-triflate with (R)-1-phenylethylamine (1.2 eq) in dichloromethane at -40°C achieves 81% ee, improvable to 99% ee via sequential crystallizations.
Catalyst Loading Effects
| Catalyst Loading (mol%) | ee (%) | Yield (%) |
|---|---|---|
| 5 | 78 | 82 |
| 10 | 89 | 79 |
| 15 | 93 | 75 |
Enzymatic Amination Approaches
Recent advances employ immobilized Candida antarctica lipase B (CAL-B) in a continuous flow system. Substrate-specific optimization shows:
- Kinetic resolution of racemic N-1-phenylethylquinuclidin-3-amine achieves 98% ee at 55% conversion in 6 hours
- Enzyme lifetime extends to 15 cycles with 2% activity loss using [Bmim][PF₆] ionic liquid stabilizer
Final Salt Formation and Purification
Conversion to the dihydrochloride salt occurs via HCl gas bubbling (2.2 eq) in anhydrous ethanol at 0–5°C, followed by anti-solvent crystallization with diethyl ether. XRPD analysis confirms polymorph Form I (needle crystals) with 0.5% residual solvent content after drying under vacuum at 60°C.
Salt Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | DSC |
| Water Content | ≤0.2% | Karl Fischer |
| Heavy Metals | <10 ppm | ICP-MS |
| Optical Rotation [α]²⁵D | +54.2° (c=1, H₂O) | Polarimetry |
Comparative Analysis of Synthetic Routes
Process Economics and Scalability
| Method | Cost Index | E-Factor | PMI | Cycle Time |
|---|---|---|---|---|
| Chiral Resolution | 1.0 | 23 | 6.8 | 48 hr |
| Grignard Alkylation | 1.8 | 45 | 12.3 | 72 hr |
| Catalytic Asymmetric | 3.2 | 18 | 4.2 | 36 hr |
The chiral resolution method remains preferred for multi-kilogram production due to lower catalyst costs and established regulatory history. Catalytic asymmetric synthesis shows promise for high-purity applications despite requiring specialized equipment for air-sensitive catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted quinuclidine derivatives.
Scientific Research Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride, also known as (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine, is a chiral compound with a quinuclidine ring and a phenylethylamine moiety in its structure. It has the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol. This compound is primarily known for its role as a selective antagonist of muscarinic acetylcholine receptors.
Scientific Research Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has a wide range of applications in scientific research:
- Chemistry It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
- Biology The compound is employed in biochemical assays and studies involving neurotransmitter systems.
- Industry It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Chemical Reactions
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can undergo various chemical reactions:
- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxides.
- Reduction Reduction reactions can modify the functional groups within the compound.
- Substitution The compound can participate in substitution reactions, where one functional group is replaced by another.
Pharmacological Profile
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride exhibits high affinity for muscarinic receptors, particularly the M1 and M2 subtypes, which are involved in cognitive functions and memory processes. Acting primarily as a selective antagonist at muscarinic acetylcholine receptors, its structural similarity to other quinuclidine derivatives allows it to interact with various neurotransmitter systems, influencing both central and peripheral nervous system activities. Studies suggest that this antagonism can lead to enhanced cognitive performance in certain animal models, indicating potential therapeutic applications in treating cognitive disorders.
Preliminary research suggests that (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine may influence dopaminergic pathways, which are crucial for mood regulation and motor control. This modulation could provide insights into its use in treating conditions like Parkinson's disease or schizophrenia.
Case Studies
Study 1: Cognitive Enhancement in Rodents
A study investigated the effects of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine on memory retention in rodents. The results indicated a significant improvement in performance on the Morris water maze test compared to control groups receiving a placebo.
| Group | Time to Escape (seconds) | Improvement (%) |
|---|---|---|
| Control | 60 | - |
| Treatment (Low Dose) | 45 | 25 |
| Treatment (High Dose) | 30 | 50 |
Uniqueness
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.
Comparison with Similar Compounds
PKI-166 (EGFR Tyrosine Kinase Inhibitor)
- Structure: PKI-166 ((R)-6-(4-hydroxyphenyl)-4-[(1-phenylethyl)amino]-7H-pyrrolo[2,3-d]pyrimidine) shares the (R)-1-phenylethylamine moiety but incorporates a pyrrolopyrimidine core instead of quinuclidine .
- Activity: A potent EGFR inhibitor, PKI-166 has been investigated in cancer therapy, highlighting the pharmacological relevance of the (1-phenylethyl)amino group in kinase targeting .
- Key Difference : Unlike the target compound, PKI-166 is extensively studied in preclinical models, demonstrating the importance of core structure on biological activity.
2-(Diphenylmethyl)-quinuclidin-3-one
- Structure : Features a quinuclidin-3-one core substituted with a diphenylmethyl group (CAS: 32531-66-1) .
- Applications : Used in R&D for its ketone functionality, which may serve as a synthetic intermediate. The absence of an amine group limits its utility in receptor binding compared to the target compound .
- Key Difference : The dihydrochloride salt in the target compound enhances solubility, whereas the ketone derivative’s polarity is unmodified.
Ranitidine-Related Compounds
- Structure: Ranitidine derivatives (e.g., ranitidine amino alcohol hemifumarate) contain furan and nitro groups, structurally distinct from quinuclidines .
- Relevance : Both are amine salts, but ranitidine’s clinical use as an H₂ antagonist underscores the impact of scaffold choice on therapeutic application .
Key Differentiators
Core Structure : The quinuclidine ring in the target compound vs. pyrrolopyrimidine (PKI-166) or ketone (2-(diphenylmethyl)-quinuclidin-3-one) determines target selectivity and solubility .
Salt Form : The dihydrochloride salt may offer pharmacokinetic advantages over neutral or free-base analogues .
Synthetic Feasibility : Moderate yields in analogous syntheses suggest shared challenges in introducing chiral phenylethyl groups .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its biological targets and optimize synthetic routes. The lack of toxicity data necessitates caution in therapeutic applications .
Biological Activity
N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of a quinuclidine ring and a phenylethylamine moiety, which contribute to its unique properties and interactions with biological systems.
- IUPAC Name : (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride
- CAS Number : 128311-06-8
- Molecular Formula : C15H24Cl2N2
- Molecular Weight : 303.27 g/mol
The biological activity of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride primarily involves its interaction with neurotransmitter receptors, particularly those associated with the cholinergic system. The compound acts as a modulator, influencing receptor activity and subsequent signaling pathways. This modulation is often stereospecific, meaning that the compound's three-dimensional arrangement is crucial for its biological effects .
1. Neurotransmitter Interaction
Research indicates that this compound exhibits affinity for various neurotransmitter receptors, including:
- Muscarinic Acetylcholine Receptors : These receptors play a critical role in cognitive functions and are implicated in disorders such as Alzheimer's disease.
- Dopamine Receptors : Involved in reward pathways and motor control, making this compound potentially useful in treating conditions like Parkinson's disease.
2. Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinuclidine compounds exhibit antibacterial properties. For instance, molecular docking studies have shown that N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride interacts effectively with bacterial enzymes, suggesting its potential as an antimicrobial agent .
Study on Antimicrobial Properties
A study evaluated the antibacterial activity of synthesized quinuclidine derivatives against various gram-positive and gram-negative bacteria. The results indicated that certain derivatives, including N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride, displayed significant antibacterial action with minimal cytotoxicity towards human lung fibroblast cells. This selectivity suggests potential therapeutic applications in treating bacterial infections while minimizing harm to normal cells .
Comparative Analysis
The following table summarizes the biological activity profiles of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride compared to similar compounds:
| Compound | Muscarinic Receptor Affinity | Antibacterial Activity | Cytotoxicity (WI38 Cells) |
|---|---|---|---|
| N-((R)-1-phenylethyl)quinuclidin-3-aminedihydrochloride | High | Moderate | Low |
| Quinuclidin-3-aminedihydrochloride | Moderate | Low | Moderate |
| Phenylethylamine | Low | None | High |
Q & A
Q. What interdisciplinary approaches are effective for studying this compound’s environmental fate in non-target organisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
